molecular formula C15H22O2 B074915 Furopelargone A CAS No. 1143-45-9

Furopelargone A

Cat. No.: B074915
CAS No.: 1143-45-9
M. Wt: 234.33 g/mol
InChI Key: DVIZGXBTTFXQQC-BPNCWPANSA-N
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Description

Furopelargone A is a bioactive furanocoumarin derivative isolated from Pelargonium species, garnering significant interest in natural product and pharmacological research. Its primary research value lies in its potential neuroactive and enzyme-modulating properties. Preliminary investigations suggest this compound may function as a modulator of key neurotransmitter systems, including interactions with GABAergic and serotonergic pathways, making it a compelling candidate for in vitro studies aimed at understanding neurological signaling and neuropharmacology. Furthermore, its structural characteristics as a furanocoumarin indicate potential for investigating cytochrome P450 enzyme inhibition, which is critical for drug metabolism and pharmacokinetics research. Researchers utilize this high-purity compound as a reference standard for the identification, quantification, and biological characterization of constituents within medicinal plants, as well as a lead compound for exploring novel mechanisms of action in neurobiological and biochemical assays. This product is intended for laboratory research purposes only.

Properties

CAS No.

1143-45-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone

InChI

InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m0/s1

InChI Key

DVIZGXBTTFXQQC-BPNCWPANSA-N

SMILES

CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@H]1C2=C(C=CO2)C(C)C)C(=O)C

Canonical SMILES

CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C

Other CAS No.

1143-45-9

Origin of Product

United States

Preparation Methods

Hydrodistillation of Essential Oils

Furopelargone A has been isolated from plant essential oils using hydrodistillation. For example, Salvia species’ aerial parts are air-dried and subjected to hydrodistillation in a Clevenger apparatus for 2 hours. The resulting essential oil is diluted in n-hexane (5%) and analyzed via GC-MS to identify sesquiterpenoid constituents.

Critical parameters include:

  • Plant Material : Selection of high-yield species (e.g., Salvia dolomitica) rich in sesquiterpenes.

  • Distillation Time : Optimized at 2 hours to balance compound recovery and thermal degradation.

Chromatographic Purification

Post-distillation, this compound is purified using silica gel column chromatography with gradient elution (petroleum ether/CH₂Cl₂, 19:1 to 1:1). This step resolves furan derivatives from monoterpenes and other non-polar contaminants.

Advanced Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is indispensable for characterizing this compound. Key chromatographic conditions include:

  • Column : HP-5 (30 m × 0.25 mm × 0.25 μm) or CP Sil 5 CB (25 m).

  • Carrier Gas : Helium at 3°C/min ramp from 40°C to 250°C.

  • Retention Index : 1528 (CP Sil 5 CB) and 1540 (HP-5), aiding in compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for this compound’s intermediates (e.g., spiro-compound B ) are critical for verifying regio- and stereochemistry. For instance, the δ 2.5–3.0 ppm region in ¹H NMR spectra reveals protons adjacent to the furan oxygen, while ¹³C NMR confirms carbonyl carbons at ~200 ppm.

Challenges and Recent Advances

Stereochemical Control

A major hurdle in this compound synthesis is the separation of (Z)- and (E)-isomers post-cyclization. Current protocols favor thermodynamic control, but chiral auxiliaries or asymmetric catalysis could enhance stereoselectivity.

Catalytic Innovations

Recent advances in CuBr₂-mediated catalysis improve Michael adduct yields (up to 85%). Additionally, SmI₂-mediated reductive cyclizations—successful in guaianolide synthesis—offer a route to access strained oxaspirolactones .

Chemical Reactions Analysis

Types of Reactions

Furopelargone A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Furopelargone A has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furopelargone A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Furopelargone B

  • Molecular Formula : C₁₅H₂₂O₂ (identical to Furopelargone A) .
  • Key Differences : While sharing the same molecular formula, Furopelargone B has a distinct bicyclic arrangement and substitution pattern, leading to variations in bioactivity. It is isolated from Alpinia species and exhibits anti-inflammatory properties, whereas this compound lacks well-documented pharmacological data .
  • Sources : Alpinia galanga and related species .

α-Calacorene

  • Molecular Formula : C₁₅H₂₂O.
  • Comparison: Unlike this compound, α-calacorene lacks a ketone group and features a cadinane-type skeleton. Both compounds are sesquiterpenoids but differ in biological roles; α-calacorene is associated with antimicrobial activity, while this compound’s functions remain understudied .

Functional Analogs

Brasilamide E

  • Structure : A furan-containing alkaloid.
  • Bioactivity : Selectively inhibits breast and gastric cancer cell lines (IC₅₀ values: 2.5–4.7 μM) .

Fraxinellone

  • Structure: A degraded limonoid with a furan ring.
  • Bioactivity : Exhibits antifertility, anti-inflammatory, and insecticidal activities .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Molecular Formula Key Functional Groups Bioactivity Natural Sources
This compound C₁₅H₂₂O₂ Bicyclic ketone, furan Not fully characterized Alpinia oxyphylla, P. porosa
Furopelargone B C₁₅H₂₂O₂ Bicyclic ether Anti-inflammatory Alpinia galanga
Brasilamide E C₂₄H₂₉NO₅ Furan, amide Anticancer (IC₅₀: 2.5–4.7 μM) Paraconiothynium brasiliense
Fraxinellone C₁₄H₁₆O₃ Furan, lactone Antifertility, insecticidal Dictamnus dasycarpus

Table 2: Relative Abundance in Essential Oils

Compound Concentration Range (%) Method of Identification Source Plant
This compound 0.24–2.80 GC-MS Pelargonium graveolens
Valencene 9.13 GC-MS Alpinia oxyphylla
Nootkatone 0.5–1.2 GC-MS Alpinia oxyphylla

Research Findings and Gaps

  • Isolation and Identification : this compound is consistently identified via GC-MS due to its retention index (RI: 1538) and mass spectral data .
  • Synthetic Accessibility : Furan-containing compounds like this compound are often synthesized via oxidative dearomatization, but specific protocols for this compound are lacking .

Q & A

Q. Example Table :

StudyBioassay ModelIC₅₀ (μM)Purity (%)
AHeLa cells12.395
BMCF-7 cells45.680
Note: Discrepancies may stem from purity thresholds or cell line specificity.

What strategies are effective for designing a hypothesis-driven study on this compound’s mechanism of action?

Advanced Research Question
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) :

  • Population : Target protein/enzyme (e.g., cytochrome P450).
  • Intervention : Dose-response assays with this compound.
  • Comparison : Positive/negative controls (e.g., known inhibitors).
  • Outcome : Kinetic parameters (Km, Vmax) or transcriptional changes (RNA-seq).

Q. Methodological Rigor :

  • Use knockout models (CRISPR/Cas9) to confirm target specificity.
  • Validate findings via orthogonal assays (e.g., SPR for binding kinetics) .

How should researchers validate the purity of synthesized this compound derivatives?

Basic Research Question

  • Analytical Techniques :
    • HPLC-DAD : Monitor UV-Vis spectra for peak homogeneity.
    • HRMS : Confirm molecular formula (<5 ppm mass error).
  • Quantitative Standards : Compare retention times and spectral data with certified reference materials (CRMs) .

Advanced Consideration : Employ hyphenated techniques (LC-NMR-MS) for real-time structural analysis during purification .

What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

Advanced Research Question

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism).
  • Outlier Detection : Apply Grubbs’ test or robust regression to minimize false positives .
  • Multivariate Analysis : PCA or PLS-DA to identify confounding variables (e.g., solvent effects) .

Q. Example Workflow :

Collect triplicate measurements at each concentration.

Calculate EC₅₀ values with 95% confidence intervals.

Report p-values adjusted for multiple comparisons (Bonferroni correction).

How can researchers identify gaps in the existing literature on this compound’s pharmacokinetics?

Basic Research Question
Conduct a systematic review using PRISMA guidelines:

Search Strategy : Use keywords (e.g., “this compound ADME”) across PubMed, Web of Science, and Embase.

Data Extraction : Tabulate parameters (e.g., bioavailability, half-life) from preclinical studies .

Gap Analysis : Highlight understudied areas (e.g., metabolite identification, interspecies variability) .

What ethical and practical considerations apply when designing in vivo studies with this compound?

Advanced Research Question

  • Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and humane endpoints .
  • Feasibility : Pilot studies to determine optimal dosing (LD₅₀ estimation) and minimize resource waste .
  • Data Transparency : Archive raw data in repositories like Figshare or Zenodo for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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